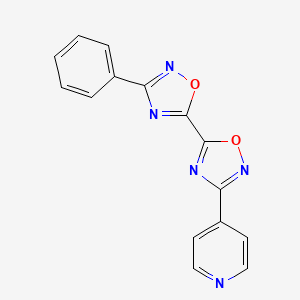
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that combines multiple functional groups, including oxadiazole, phenyl, benzyloxy, and quinazoline moieties. This unique structure lends itself to various biological and chemical properties, making it a molecule of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: : This usually starts with the condensation of a benzyloxyphenyl hydrazide with a carboxylic acid derivative under dehydrating conditions.
Quinazoline ring assembly: : The quinazoline core can be synthesized via a cyclization reaction involving ethyl anthranilate and formamide under acidic conditions.
Industrial Production Methods
For industrial production, optimizing these reactions for higher yield and purity is crucial. This typically involves using robust catalysts and high-purity reagents and fine-tuning reaction parameters like temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidative cleavage at the benzyloxy group and reduction at the oxadiazole ring.
Substitution: : Nucleophilic substitution can occur at the phenyl ring, especially with strong nucleophiles.
Hydrolysis: : Under acidic or basic conditions, the oxadiazole ring can be hydrolyzed to corresponding acids or amines.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids in mild conditions.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary depending on the nucleophile; typical reagents include halides, alcohols, and thiols.
Major Products
Oxidation: : Products may include benzoic acid derivatives.
Reduction: : Reduced forms of oxadiazole or quinazoline derivatives.
Substitution: : Substituted phenyl derivatives, varying based on the entering nucleophile.
Scientific Research Applications
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione has broad applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Medicine: : Investigation as a potential pharmacological agent, particularly for its antibacterial, antifungal, and anticancer properties.
Industry: : Used in the development of new materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context:
Biological activity: : It can interact with cellular targets like enzymes, receptors, and DNA. The oxadiazole ring is known for its ability to bind metal ions, influencing enzyme activity.
Chemical reactivity: : The molecule's structure allows it to participate in numerous reactions, facilitating its role as a versatile synthetic intermediate.
Comparison with Similar Compounds
When compared to other oxadiazole or quinazoline derivatives, this compound stands out due to its combined structural features, which offer distinct reactivity and biological activity.
Similar Compounds: : Examples include 1,2,4-oxadiazole derivatives and quinazoline diones, each with unique substituents that impact their activity.
Uniqueness: : The incorporation of the benzyloxyphenyl group and the specific substitution on the quinazoline core make this compound a unique hybrid with potentially enhanced properties.
This detailed analysis should give you a comprehensive understanding of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione, highlighting its synthesis, reactions, applications, and how it stands out among related compounds.
Properties
CAS No. |
1206999-67-8 |
|---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
3-ethyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-2-29-25(31)21-10-6-7-11-22(21)30(26(29)32)16-23-27-24(28-34-23)19-12-14-20(15-13-19)33-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
InChI Key |
DPSPZQLHTZZCOQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole](/img/structure/B2509789.png)
![5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509790.png)
![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)

![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)
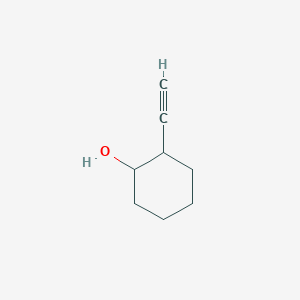
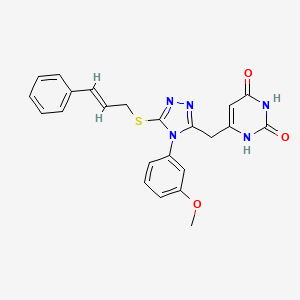
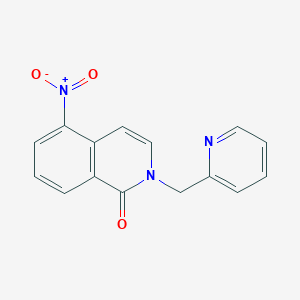
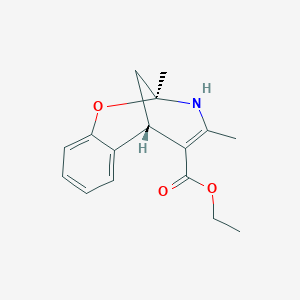
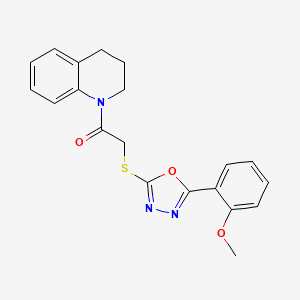
![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)
![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)
